Tert-Butyl hypochlorite is an organic compound with the formula . It is a pale yellow liquid and serves as a unique example of an organic hypochlorite, characterized by the presence of an O-Cl bond. Tert-Butyl hypochlorite is known for its reactivity and is often utilized in various chlorination reactions, making it a valuable reagent in organic chemistry. Its structure can be represented as , indicating its derivation from tert-butyl alcohol through chlorination processes .
TBHC is a hazardous compound due to its:
Tert-Butyl hypochlorite finds numerous applications in organic synthesis, including:
Research indicates that tert-butyl hypochlorite interacts with various organic compounds, leading to diverse reaction pathways. For instance, studies have shown its effectiveness in chlorinating amines and transforming sulfides into sulfoxides. These interactions highlight its role as a potent oxidizing agent capable of facilitating complex organic transformations .
Several compounds share similarities with tert-butyl hypochlorite, particularly in terms of structure and reactivity. Here are some notable comparisons:
Compound | Formula | Key Characteristics |
---|---|---|
Sodium Hypochlorite | NaClO | Commonly used disinfectant; more soluble in water. |
Tert-Butyl Peroxide | (C4H9)2O2 | Used as an oxidizing agent; less reactive than tert-butyl hypochlorite. |
Chloramine-T | C7H8ClN | Effective biocide; used in water treatment; less versatile than tert-butyl hypochlorite. |
Tert-Butyl Hydroperoxide | (C4H9)2O2H | Strong oxidizing agent; used in polymerization processes; more reactive than tert-butyl hypochlorite. |
Tert-butyl hypochlorite stands out due to its unique combination of lipophilicity and reactivity, making it particularly useful in organic synthesis compared to more polar or less reactive alternatives like sodium hypochlorite .
The most widely established method for synthesizing tert-butyl hypochlorite involves the direct chlorination of tert-butyl alcohol in the presence of a strong base, typically sodium hydroxide [1]. This conventional approach represents the foundation of industrial tert-butyl hypochlorite production and has been extensively documented in synthetic organic chemistry literature [2].
The fundamental reaction mechanism proceeds through the formation of hypochlorous acid as an intermediate species, which subsequently reacts with the tertiary alcohol substrate [1]. The overall stoichiometric equation for this process is represented as follows:
(CH₃)₃COH + Cl₂ + NaOH → (CH₃)₃COCl + NaCl + H₂O
This reaction pathway demonstrates excellent selectivity for tertiary alcohols due to the enhanced stability of the tertiary carbocation intermediate formed during the process [2]. Research has established that the reaction proceeds optimally under controlled temperature conditions, typically maintained between 0°C and 20°C to minimize decomposition of the hypochlorite product [3] [2].
The mechanistic pathway involves several distinct steps beginning with the formation of sodium hypochlorite from chlorine and sodium hydroxide, followed by the generation of hypochlorous acid under controlled pH conditions [2]. The hypochlorous acid then undergoes nucleophilic substitution with the tertiary alcohol, resulting in the formation of the desired hypochlorite ester [1] [4].
Extensive research has demonstrated that reaction yields are significantly influenced by several critical parameters including temperature, pH, and reagent stoichiometry [3] [2]. Optimal conditions typically require maintaining the reaction mixture at temperatures below 20°C to prevent thermal decomposition of the product [5].
The pH of the reaction medium plays a crucial role in determining both reaction rate and product stability [2]. Studies have shown that maintaining a pH between 7 and 10 provides the optimal balance between reaction efficiency and product stability [6]. At pH values below 5, rapid decomposition to chlorine gas and water occurs, while pH values above 12 can lead to reduced reaction rates [6].
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 0-20°C | 72-99% yield |
pH | 7-10 | Maximum stability |
Molar Ratio Cl₂:Alcohol | 0.8-1.2:1 | 96-99% conversion |
Reaction Time | 30-60 minutes | Complete conversion |
Advanced synthetic methodologies have incorporated various organic solvents to enhance reaction efficiency and product purity in tert-butyl hypochlorite synthesis [7]. The utilization of specific solvents, particularly carbon tetrachloride and fluorotrichloromethane, has demonstrated significant improvements in both yield and selectivity compared to aqueous-only reaction systems [3] [8].
Carbon tetrachloride serves as an excellent reaction medium due to its chemical inertness toward hypochlorite species and its ability to facilitate phase separation during product isolation [7]. Research has established that conducting the chlorination reaction in carbon tetrachloride results in enhanced product stability and reduced formation of undesired by-products [3].
The implementation of fluorotrichloromethane as a reaction solvent has shown particular promise in industrial applications due to its unique physical properties and chemical compatibility with hypochlorite reagents [8]. This solvent system enables precise temperature control during the exothermic chlorination process and facilitates efficient product recovery through distillation [8].
Recent developments in tert-butyl hypochlorite synthesis have incorporated phase transfer catalysis techniques to improve reaction efficiency in solvent-based systems [7]. The use of quaternary ammonium salts as phase transfer catalysts has demonstrated remarkable success in facilitating the transfer of hypochlorite ions from aqueous to organic phases [7].
Studies utilizing tetrabutylammonium bromide and related catalysts have achieved extraction efficiencies exceeding 35% for hypochlorite transfer from aqueous to organic phases [7]. The effectiveness of different phase transfer catalysts follows the order: tricaprylylmethylammonium chloride > tetrabutylphosphonium bromide > tetrabutylammonium hydrogen sulfate [7].
Solvent System | Extraction Efficiency | Product Purity | Reaction Time |
---|---|---|---|
Carbon Tetrachloride + TBAB | 29.8% | >95% | 60 minutes |
Fluorotrichloromethane + TCMAC | 35.8% | >98% | 45 minutes |
Dichloromethane + TBPB | 29.8% | >94% | 60 minutes |
The purification of tert-butyl hypochlorite presents unique challenges due to the inherent instability of the hypochlorite functional group and its susceptibility to decomposition under various conditions [9] [10]. Effective purification strategies must balance the need for high product purity with the requirement to minimize exposure to decomposition-promoting factors such as heat, light, and metallic contamination [11].
Traditional purification approaches involve a series of washing steps using dilute sodium carbonate solutions followed by water washes to remove residual acids and chlorine-containing impurities [2]. This methodology, while effective, often results in significant product losses due to the water solubility of hypochlorite species and potential hydrolysis reactions [2].
Advanced purification techniques have focused on developing low-temperature distillation methods that minimize thermal stress on the hypochlorite product [3]. Research has demonstrated that vacuum distillation at temperatures below 40°C can achieve product purities exceeding 98% while maintaining acceptable recovery yields [3].
The prevention of tert-butyl hypochlorite decomposition during purification requires careful control of multiple environmental factors [11]. Temperature control represents the most critical parameter, as elevated temperatures accelerate both thermal decomposition and disproportionation reactions [5].
Studies have established that storage at temperatures between 0°C and 10°C significantly extends product shelf life and maintains chemical stability [12] [13]. The implementation of inert atmosphere storage using nitrogen or argon has proven effective in preventing oxidative decomposition pathways [12].
Light exposure represents another significant decomposition pathway that can be mitigated through the use of amber glassware and storage in dark environments [14] [12]. Research has shown that ultraviolet radiation can initiate radical decomposition mechanisms that rapidly degrade hypochlorite functionality [11].
Purification Method | Product Purity | Recovery Yield | Stability Duration |
---|---|---|---|
Sodium Carbonate Wash | 97-98% | 72-85% | 24-48 hours |
Vacuum Distillation | >98% | 85-95% | 7-14 days |
Cold Crystallization | >99% | 70-80% | 30-60 days |
The transition from laboratory-scale synthesis to industrial production of tert-butyl hypochlorite presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [15] [16]. These challenges encompass aspects of reaction engineering, process safety, product handling, and economic optimization [11] [17].
Heat management during large-scale synthesis represents a primary engineering challenge due to the highly exothermic nature of the chlorination reaction [3] [15]. Industrial reactors must incorporate sophisticated temperature control systems to prevent thermal runaway reactions and maintain product quality throughout the production cycle [17].
The handling and storage of large quantities of tert-butyl hypochlorite requires specialized equipment designed to accommodate the unique properties of hypochlorite compounds [11] [16]. Storage vessel materials must demonstrate compatibility with hypochlorite solutions while providing adequate containment for potential gas evolution during decomposition [11].
Industrial-scale production of tert-butyl hypochlorite demands careful optimization of reactor design and process conditions to maximize throughput while maintaining product quality and operational safety [15] [17]. Continuous production processes have demonstrated superior efficiency compared to batch operations, achieving conversion efficiencies exceeding 99.5% [18].
The implementation of automated control systems for reagent addition and temperature management has proven essential for maintaining consistent product quality in large-scale operations [17]. These systems enable precise control of stoichiometric ratios and reaction conditions while minimizing operator exposure to hazardous materials [18] [17].
Economic factors significantly influence the viability of large-scale tert-butyl hypochlorite production, with raw material costs representing the largest component of manufacturing expenses [15]. The co-location of production facilities with chlor-alkali manufacturing plants provides significant cost advantages through reduced transportation and storage requirements for chlorine and sodium hydroxide feedstocks [19].
Large-scale production requires implementation of comprehensive quality control protocols to ensure consistent product specifications and regulatory compliance [13] [20]. Analytical methods must provide rapid and accurate determination of product purity, water content, and residual impurities [12] [13].
The development of standardized testing procedures for tert-butyl hypochlorite has enabled improved process control and product consistency across different manufacturing facilities [13]. These protocols typically include iodometric titration for active chlorine content determination and chromatographic analysis for impurity profiling [12] [13].
Production Scale | Typical Capacity | Efficiency | Quality Control |
---|---|---|---|
Laboratory | 1-10 kg/batch | 85-95% | Manual testing |
Pilot Plant | 100-500 kg/batch | 95-98% | Semi-automated |
Industrial | 1-10 tonnes/day | >99% | Fully automated |
tert-Butyl hypochlorite represents a unique organic hypochlorite compound with the molecular formula C₄H₉ClO and a molecular weight of 108.57 g/mol [1] [2] [3]. The compound contains the characteristic hypochlorite functional group (-OCl) attached to a tertiary carbon center, making it a rare example of an organic hypochlorite with an oxygen-chlorine bond [2].
The molecular structure features a central quaternary carbon atom bonded to three methyl groups and an oxygen atom, which in turn forms a covalent bond with chlorine [1] [4]. The IUPAC Standard InChI identifier is InChI=1S/C4H9ClO/c1-4(2,3)6-5/h1-3H3, with the corresponding InChIKey being IXZDIALLLMRYOU-UHFFFAOYSA-N [1] [3] [4]. This structural arrangement imparts significant steric hindrance around the reactive oxygen-chlorine bond, contributing to the compound's unique reactivity profile.
Proton Nuclear Magnetic Resonance analysis of tert-butyl hypochlorite reveals characteristic signals consistent with its molecular structure. In deuterated chloroform (CDCl₃), the compound exhibits a singlet signal at approximately δ 1.2-1.3 ppm, corresponding to the nine equivalent methyl protons of the tert-butyl group [5] [6]. This chemical shift is typical for protons on carbons adjacent to electronegative substituents.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation. The spectrum displays signals at δ 28-30 ppm for the methyl carbons and a characteristic downfield signal at δ 83-85 ppm for the quaternary carbon bearing the hypochlorite group [5] [6]. The downfield shift of the quaternary carbon reflects the electron-withdrawing effect of the oxygen-chlorine substituent.
Oxygen-17 Nuclear Magnetic Resonance data has been reported in the literature, specifically in the Bulletin of the Chemical Society of Japan, with measurements conducted at SF = 080 MHz using CDCl₃ as the solvent [7]. These measurements provide direct information about the oxygen environment in the hypochlorite functional group.
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within tert-butyl hypochlorite [8] [9]. The spectrum exhibits C-H stretching vibrations characteristic of the methyl groups, C-O stretching modes associated with the carbon-oxygen bond, and distinctive O-Cl stretching vibrations that are diagnostic for hypochlorite compounds. These spectroscopic features provide unambiguous identification of the compound's functional groups.
Electron impact mass spectrometry at 70 eV ionization energy shows a molecular ion peak at m/z 108, corresponding to the molecular weight of tert-butyl hypochlorite [8]. The fragmentation pattern exhibits various base peaks depending on the specific conditions employed during analysis.
Photoelectron spectroscopy measurements have determined the vertical ionization energy of tert-butyl hypochlorite to be 9.91 ± 0.02 eV [10]. These He(I) photoelectron spectroscopy results provide insights into the electronic structure and orbital energies of the compound.
Ultraviolet absorption spectroscopy reveals characteristic absorption bands associated with electronic transitions [11] [12]. The electronic transition dipole moment in the parent molecule is oriented along the oxygen-chlorine bond, which has significant implications for the photochemical behavior of the compound.
tert-Butyl hypochlorite exhibits complex thermal stability characteristics that are highly dependent on environmental conditions, particularly light exposure and temperature [13] [14] [15]. Understanding these decomposition pathways is crucial for safe handling and storage of the compound.
Under dark conditions, tert-Butyl hypochlorite demonstrates remarkable thermal stability. Pure samples can be stored for months without deterioration when kept in blackened flasks at room temperature [13]. Even more impressive is the compound's stability at elevated temperatures in the absence of light - samples can be heated to 90°C for up to 44 hours without observable change when maintained in darkened containers [13].
This exceptional thermal stability under dark conditions contrasts sharply with the behavior observed under light exposure, indicating that photochemical processes rather than purely thermal mechanisms are primarily responsible for decomposition under normal laboratory conditions.
Photodissociation pathways represent the primary decomposition route for tert-butyl hypochlorite under typical laboratory conditions. Photolysis studies using laser excitation at 248 nm and 308 nm have revealed detailed information about the decomposition mechanisms [11] [12].
At 248 nm photolysis, the compound undergoes exclusive dissociation into tert-butoxy radicals (TBO) and chlorine atoms [11] [12]. Approximately 60% of the available energy is released into photofragment recoil, with highly anisotropic behavior (β = 1.9 ± 0.1), indicating a direct dissociation mechanism. The electronic transition dipole moment is oriented along the oxygen-chlorine bond.
Secondary decomposition processes occur when approximately 90% of the nascent tert-butoxy radicals formed at 248 nm possess sufficient internal energy to undergo further decay into methyl radicals and acetone [11] [12]. The threshold energy for this unimolecular decay has been determined to be E₀ = 20 ± 3 kcal/mol, which is higher than previously reported gas kinetic activation energies.
At 308 nm photolysis, the tert-butoxy radicals remain stable, demonstrating the wavelength dependence of the secondary decomposition processes [11] [12]. This wavelength selectivity provides a means for controlling the extent of fragmentation in photochemical applications.
Thermal decomposition at the boiling point in ordinary laboratory light produces isobutylene α-chlorhydrin as a significant product [13]. This product may arise directly from radical reactions or through elimination of atomic chlorine from postulated radical intermediates, followed by interaction with hydrogen chloride.
General decomposition pathway under light exposure leads to the formation of acetone and methyl chloride [14] [15]. This decomposition is sufficiently exothermic that glass containers can burst due to pressure buildup, particularly when exposed to fluorescent lighting or daylight.
The dissociation energy D₀(TBO-Cl) has been determined to be 50 kcal/mol for the primary oxygen-chlorine bond cleavage [12]. This relatively weak bond explains the compound's photochemical lability and tendency to undergo homolytic cleavage under mild conditions.
Radical chain mechanisms can be initiated through various pathways, with the primary initiation step being the homolytic cleavage of the oxygen-chlorine bond to generate tert-butoxy and chlorine radicals [16] [17]. These radicals then participate in propagation steps that can lead to chlorination of organic substrates or further decomposition reactions.
The solubility characteristics and reactivity patterns of tert-butyl hypochlorite in nonpolar media are fundamental to its applications in organic synthesis and industrial processes [18] [19] [20]. These properties directly influence reaction conditions, selectivity, and product yields in various chlorination processes.
tert-Butyl hypochlorite demonstrates excellent solubility in a wide range of nonpolar and moderately polar organic solvents. The compound is readily soluble in carbon tetrachloride, which has historically been the most commonly employed solvent for hypochlorite-mediated chlorination reactions [18] [19]. This solubility enables efficient radical chain chlorination processes with high yields and clean product formation.
Aromatic hydrocarbon solvents such as benzene and toluene readily dissolve tert-butyl hypochlorite, facilitating direct chlorination reactions of these substrates [19] [20]. In benzene solution, the compound participates in benzylic hydrogen atom abstraction reactions with well-defined kinetic parameters and selectivity patterns.
Aliphatic hydrocarbon solvents including hexane and other nonpolar media provide compatible environments for radical reactions [20]. The compound's solubility in these solvents enables its use as a chlorinating agent under conditions where polar solvents would interfere with desired reaction pathways.
Ethereal solvents such as diethyl ether and tetrahydrofuran are compatible with tert-butyl hypochlorite, though care must be taken due to potential side reactions with these electron-rich substrates [20]. The compound maintains its chlorinating ability in these media while avoiding the complications associated with protic solvents.
Extensive kinetic studies have established that carbon tetrachloride serves as an essentially inert solvent for tert-butyl hypochlorite chlorination reactions [18]. Radiotracer experiments using chlorine-36 labeled hypochlorite demonstrated that the solvent does not participate significantly in the radical chain sequence, with activity found exclusively in the alkyl chloride products rather than in the solvent.
The absence of solvent involvement in the chain reaction mechanism has been confirmed even under conditions of large excess carbon tetrachloride over hypochlorite [18]. This finding is crucial for mechanistic studies and ensures that activation energies and selectivity data obtained in carbon tetrachloride accurately reflect the intrinsic properties of the hypochlorite-mediated chlorination process.
Benzylic chlorination reactions proceed efficiently when tert-butyl hypochlorite is employed in benzene or toluene as both solvent and substrate [19] [21]. These reactions follow well-established radical chain mechanisms with characteristic selectivity patterns governed by the stability of benzylic radicals.
Hammett correlation studies in benzene solution have revealed ρ values of approximately -0.81 for nuclear-substituted toluenes, indicating substantial positive charge development in the transition state for hydrogen atom abstraction [19]. These results provide quantitative measures of electronic effects in benzylic chlorination processes.
Deuterium isotope effects (kH/kD) of 2.4 for toluene and 1.8 for diphenylmethane have been observed in benzene solution, confirming that hydrogen atom abstraction is the rate-determining step in these chlorination processes [19].
Radical chain propagation in nonpolar solvents follows a well-established sequence involving tert-butoxy radical attack on substrate C-H bonds, followed by chlorine atom transfer from additional hypochlorite molecules [16] [17]. The nonpolar environment favors these radical processes by minimizing competing ionic pathways.
Selectivity patterns in nonpolar media reflect the inherent reactivity differences of various C-H bonds toward tert-butoxy radicals. Tertiary C-H bonds show highest reactivity, followed by secondary and primary positions, with selectivity ratios that can be quantitatively predicted based on radical stability considerations [17].
Chain termination processes in nonpolar solvents primarily involve radical-radical coupling reactions, with cross-termination between tert-butoxy and alkyl radicals being particularly important [16]. The rate constants for these termination steps approach diffusion-controlled limits, reflecting the high reactivity of the radical intermediates.
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Flammable;Oxidizer;Corrosive;Health Hazard